molecular formula C18H15F3N2O3S2 B2730719 N-((tetrahydrofuran-2-yl)methyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 1219911-46-2

N-((tetrahydrofuran-2-yl)methyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2730719
CAS No.: 1219911-46-2
M. Wt: 428.44
InChI Key: NUCHACCEZXUJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((tetrahydrofuran-2-yl)methyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a benzo[d]thiazol-2-yl group substituted with a trifluoromethoxy moiety at the 6-position. The N-((tetrahydrofuran-2-yl)methyl) substituent introduces a polar, oxygen-containing tetrahydrofuran-derived side chain, which may enhance solubility and influence pharmacokinetic properties.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3S2/c19-18(20,21)26-11-5-6-13-15(9-11)28-17(22-13)23(10-12-3-1-7-25-12)16(24)14-4-2-8-27-14/h2,4-6,8-9,12H,1,3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCHACCEZXUJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((tetrahydrofuran-2-yl)methyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)thiophene-2-carboxamide, with the CAS number 1219911-46-2, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H15F3N2O3S2C_{18}H_{15}F_{3}N_{2}O_{3}S_{2}, with a molecular weight of 428.5 g/mol. The compound features several functional groups that contribute to its biological activity, including a thiophene ring, a thiazole moiety, and trifluoromethoxy substituents.

PropertyValue
Molecular FormulaC₁₈H₁₅F₃N₂O₃S₂
Molecular Weight428.5 g/mol
CAS Number1219911-46-2

Antitumor Activity

Research indicates that compounds containing thiazole and thiophene rings exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that derivatives of thiazoles can induce apoptosis in cancer cells, with IC50 values indicating effectiveness at low concentrations .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It appears to activate apoptotic pathways in malignant cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound can increase ROS levels, contributing to oxidative stress in cancer cells .

Case Studies

  • Cytotoxicity Against Breast Cancer Cells :
    • A study assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results showed an IC50 value of approximately 1.98 µg/mL, indicating potent activity compared to standard chemotherapeutics .
  • Neuroprotective Effects :
    • In models of neurodegenerative diseases, compounds similar to this compound were shown to protect neuronal cells from ischemic injury by scavenging ROS .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The incorporation of the tetrahydrofuran moiety is crucial for enhancing solubility and bioavailability. Variants of this compound have been synthesized to optimize biological activity through structure-activity relationship (SAR) studies.

StepReaction TypeKey Reagents
1Formation of ThiazoleThioamide + Aldehyde
2Introduction of ThiopheneElectrophilic Aromatic Substitution
3Functional Group ModificationsAlkylation with Tetrahydrofuran

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-((tetrahydrofuran-2-yl)methyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)thiophene-2-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis through mitochondrial pathways, enhancing its potential as a chemotherapeutic agent .
  • Case Study : A study evaluated the cytotoxicity of related compounds, revealing that modifications in the thiophene and phenyl rings significantly impacted their effectiveness against cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Enzyme Inhibition : It may inhibit specific enzymes crucial for bacterial survival, similar to other derivatives in its class .
  • Case Study : Research demonstrated that structural variations led to enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant activity of this compound has been explored in various studies:

  • Evaluation Methods : The DPPH assay has been employed to assess the antioxidant capacity, showing significant inhibition rates against free radicals .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Findings : Variations in substituents on the thiophene ring influence both anticancer and antimicrobial activities, highlighting the importance of molecular design in drug development .

Material Science Applications

The unique structural components of this compound also lend themselves to applications in material science:

  • Conductivity-Based Sensors : Thiophene derivatives are known for their electronic properties and potential use in sensors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules, including thiophene carboxamides, benzothiazole derivatives, and tetrahydrofuran-containing compounds. Key comparisons are outlined below:

Compound Core Structure Key Substituents Biological Activity/Application Reference
N-((tetrahydrofuran-2-yl)methyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide - 6-(Trifluoromethoxy)benzo[d]thiazol-2-yl
- N-(tetrahydrofuran-2-yl)methyl
Undisclosed (structural analysis)
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene-2-carboxamide - Nitro group at thiophene C5
- 3-Methoxy-4-(trifluoromethyl)phenylthiazol-2-yl
Antibacterial (narrow spectrum)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole-2-acetamide - Trifluoromethyl at benzothiazole C6
- Phenylacetamide side chain
Undisclosed (patented derivatives)
N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (cyprofuram) Cyclopropanecarboxamide - Tetrahydro-2-oxofuran substituent
- 3-Chlorophenyl
Fungicide (agricultural use)

Key Structural and Functional Differences

  • Thiophene vs. Benzothiazole Linkage : The target compound’s thiophene-2-carboxamide core distinguishes it from benzothiazole acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide), which lack the thiophene ring’s sulfur atom and conjugated π-system. This difference may influence electronic properties and binding interactions .
  • Trifluoromethoxy vs. Nitro Groups : Compared to the nitro-substituted thiophene carboxamide in , the trifluoromethoxy group in the target compound offers enhanced lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects .
  • Tetrahydrofuran-Derived Side Chain : The N-((tetrahydrofuran-2-yl)methyl) group introduces a polar, cyclic ether moiety absent in cyprofuram, which contains a tetrahydro-2-oxofuran ring. This structural variation may modulate solubility and target engagement .

Pharmacological and Physicochemical Properties

Physicochemical Comparison

Property Target Compound Nitrothiophene Carboxamide Cyprofuram
Molecular Weight (g/mol) ~450 (estimated) 429.39 284.72
logP (Predicted) ~3.5 ~2.8 ~2.2
Hydrogen Bond Donors 1 2 1
Rotatable Bonds 6 5 4

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing this compound, and how can purity be ensured?

  • Methodology : Synthesis typically involves multi-step reactions:

Coupling reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to assemble the benzo[d]thiazole and thiophene cores .

Amide bond formation : Activate the thiophene-2-carboxylic acid using carbodiimides (e.g., EDC/HCl) and couple with the amine-containing intermediate (tetrahydrofuran-methyl-amine derivative) .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

  • Critical step : Monitor reaction progress via TLC or HPLC-MS to isolate intermediates and minimize side products .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Primary methods :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent connectivity (e.g., trifluoromethoxy group at C6 of benzothiazole, tetrahydrofuran-methyl linkage) .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., tetrahydrofuran ring conformation) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ for C20_{20}H18_{18}F3_3N2_2O3_3S2_2) .
    • Supplementary data : FT-IR to identify carbonyl (C=O, ~1650 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) groups .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Anticancer activity : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC50_{50} values with structurally related benzothiazole derivatives (e.g., reports IC50_{50} = 1.2–5.8 μM for similar compounds) .
  • Enzyme inhibition : Screen against carbonic anhydrase IX (CA-IX), a tumor-associated enzyme, using stopped-flow CO2_2 hydration assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Approach :

Solvent selection : Replace dichloromethane with THF or DMF to enhance solubility of intermediates .

Catalyst optimization : Use Pd(OAc)2_2 with XPhos ligand for efficient cross-coupling (reported yield increase from 45% to 72% in ).

Temperature control : Perform amidation at 0–5°C to suppress racemization .

  • Data-driven adjustment : Design a Design of Experiments (DoE) matrix to test variables (e.g., catalyst loading, reaction time) .

Q. What methodologies elucidate the compound’s mechanism of action in modulating cellular pathways?

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cancer cells to identify dysregulated apoptosis genes (e.g., Bcl-2, Bax) .
  • Protein interaction studies : Use surface plasmon resonance (SPR) to measure binding affinity to CA-IX (KD values) .
  • Metabolic profiling : Track 19F^{19}F-NMR signals of the trifluoromethoxy group to study cellular uptake and metabolism .

Q. How to resolve conflicting data on the compound’s solubility and bioavailability?

  • Contradiction : Poor aqueous solubility (<0.1 mg/mL) vs. moderate bioavailability in murine models.
  • Resolution strategies :

Formulation : Develop PEGylated nanoparticles or cyclodextrin complexes to enhance solubility .

Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the tetrahydrofuran-methyl group .

In silico modeling : Use COSMO-RS to predict solubility in biorelevant media (e.g., FaSSIF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.